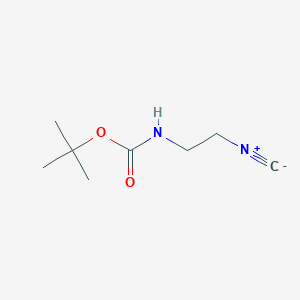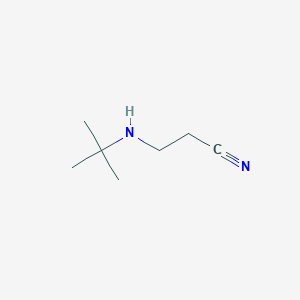
4-Chloro-3',4',5'-trifluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3’,4’,5’-trifluorobenzophenone (CTFB) is an organic compound with the chemical formula C13H6ClF3O. It has a molecular weight of 270.64 g/mol . The IUPAC name for this compound is (4-chlorophenyl) (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3’,4’,5’-trifluorobenzophenone consists of two phenyl rings connected by a carbonyl group. One of the phenyl rings has a chlorine atom at the 4-position and the other phenyl ring has three fluorine atoms at the 3, 4, and 5 positions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 4-Chloro-3',4',5'-trifluorobenzophenone and its derivatives are extensively used in the synthesis of various chemical compounds. For instance, Sipyagin et al. (2004) described the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene from corresponding bis(4-chloro-3-nitrophenyl)disulfide and bis(4-chloro-3,5-dinitrophenyl)disulfide. This study highlighted the activation of the halogen substituent towards nucleophilic attack by introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring, opening new synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).
Polymer Science and Materials Engineering
In the field of polymer science, these compounds play a crucial role. Jang et al. (2007) prepared fluorinated polyimides with varying optical and dielectric properties by manipulating the internal linkage groups of fluorinated diamine. This research contributed to the development of organosoluble and light-colored polymers with high thermal stability, offering potential applications in various high-performance materials (Jang et al., 2007). Similarly, Bu et al. (2011) explored the preparation of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines, highlighting the influence of the trifluoromethyl group and the asymmetry structure of polyimide on the thermal and surface properties of the resulting polymers (Bu et al., 2011).
Crystallography and Structural Chemistry
The structural aspects of 4-Chloro-3',4',5'-trifluorobenzophenone derivatives have been examined in various studies. Li et al. (2005) investigated the crystal structures of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, revealing insights into the molecular geometry and intermolecular interactions in these compounds (Li et al., 2005).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXKZYYPDQFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374080 |
Source


|
| Record name | 4-Chloro-3',4',5'-trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3',4',5'-trifluorobenzophenone | |
CAS RN |
746651-96-7 |
Source


|
| Record name | (4-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3',4',5'-trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)




